molecular formula C20H25N3O6S B2514466 4-(dipropylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide CAS No. 325988-12-3

4-(dipropylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide

Cat. No. B2514466
CAS RN: 325988-12-3
M. Wt: 435.5
InChI Key: JDLHZSBHEVZHOH-UHFFFAOYSA-N
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Description

4-(dipropylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. This compound has been widely used in scientific research to investigate the role of adenosine receptors in various physiological and pathological conditions.

Scientific Research Applications

Corrosion Inhibition Studies

4-(Dipropylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide and related compounds have been studied for their corrosion inhibition properties. For example, N-Phenyl-benzamide derivatives with methoxy and nitro substituents have shown significant inhibition efficiency for the acidic corrosion of mild steel. These compounds, through electrochemical impedance spectroscopy and polarization studies, have been identified as cathodic type corrosion inhibitors (Mishra et al., 2018).

Antidiabetic and Antimicrobial Potential

Benzamide derivatives, similar to this compound, have been evaluated for their antidiabetic and antimicrobial potential. A study on N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives revealed potent inhibition against α-glucosidase and α-amylase enzymes, indicating significant antidiabetic potential. These compounds also showed antibacterial and antifungal activities (Thakal et al., 2020).

Carbonic Anhydrase Inhibition

Related benzamide compounds have been synthesized and investigated as inhibitors of carbonic anhydrase, a metalloenzyme. These studies focus on the inhibition of different isoforms of the enzyme, revealing potential therapeutic applications. For instance, 4-Amino-N-(4-sulfamoylphenyl)benzamide and its derivatives showed inhibitory activity against certain carbonic anhydrase isoforms (Ulus et al., 2013).

Antiplatelet Aggregation Activities

4-Methoxy-3-arylamido-N-(substitutedphenyl)benzamides, structurally related to this compound, have been designed and synthesized for potential use as antiplatelet agents. These compounds showed varying degrees of antiplatelet aggregation activities, highlighting their potential in therapeutic applications (Liu et al., 2019).

Fluorescence Enhancement Studies

Glibenclamide, a derivative of benzamide, has been shown to enhance the fluorescence intensity of erbium (Er). This property makes it useful as a probe for biochemical reactions and interactions with biologically important molecules (Faridbod et al., 2009).

properties

IUPAC Name

4-(dipropylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O6S/c1-4-12-22(13-5-2)30(27,28)17-9-6-15(7-10-17)20(24)21-18-14-16(23(25)26)8-11-19(18)29-3/h6-11,14H,4-5,12-13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLHZSBHEVZHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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